molecular formula C17H21N3O2 B14963431 4-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

4-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

Cat. No.: B14963431
M. Wt: 299.37 g/mol
InChI Key: OQLATJQKBKODIS-UHFFFAOYSA-N
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Description

4-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under mild conditions.

    Cyclohexylation: The oxadiazole intermediate is then reacted with cyclohexylamine to introduce the cyclohexyl group.

    Benzoylation: Finally, the cyclohexyl-oxadiazole intermediate is treated with benzoyl chloride to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or oxadiazoles.

Scientific Research Applications

4-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of their functions. The cyclohexyl and benzamide groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide
  • N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(methyl)benzamide

Uniqueness

4-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methyl group on the benzamide moiety enhances its lipophilicity and potentially its biological activity compared to similar compounds.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

4-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

InChI

InChI=1S/C17H21N3O2/c1-12-6-8-14(9-7-12)15(21)19-17(10-4-3-5-11-17)16-18-13(2)20-22-16/h6-9H,3-5,10-11H2,1-2H3,(H,19,21)

InChI Key

OQLATJQKBKODIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C3=NC(=NO3)C

Origin of Product

United States

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